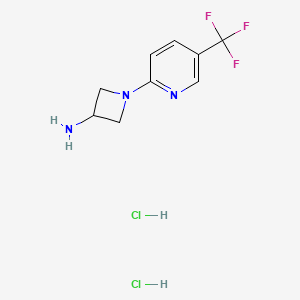
1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride
Übersicht
Beschreibung
1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C9H12Cl2F3N3 and its molecular weight is 290.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride is a chemical compound characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring with an amine group. This compound is being studied for its potential biological activities, particularly in medicinal chemistry and biological research.
Synthesis
The synthesis of this compound typically involves several steps, including the preparation of the pyridine derivative followed by cyclization to form the azetidine structure. The trifluoromethylation of pyridine derivatives is often a crucial step in its synthesis, utilizing specific catalysts to achieve high yields and purity. Advanced purification techniques such as chromatography are employed to isolate the final product effectively.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to its unique electronic properties, which facilitate strong interactions with biological targets. The azetidine ring contributes to the specificity and potency of these interactions, potentially leading to modulation of enzymatic activity and receptor signaling pathways.
Biological Activity
Recent studies have highlighted several key areas regarding the biological activity of this compound:
1. Anticancer Activity
Research indicates that compounds similar to 1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine exhibit significant inhibitory effects on cancer cell proliferation. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting a strong potential for therapeutic applications in oncology .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological processes. For example, it may target matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Such inhibitory effects could be beneficial in developing treatments for metastatic cancers .
3. Antiviral Properties
There is emerging evidence that compounds containing similar structural motifs possess antiviral activities. This includes inhibition of viral replication in models of influenza A virus infection, showcasing potential applications in antiviral drug development .
Case Studies
A notable case study involved the evaluation of a structurally related compound in vivo, where it demonstrated a favorable safety profile and significant efficacy against tumor growth in mouse models. The study reported a reduction in tumor size and improved survival rates among treated mice compared to controls, underscoring the therapeutic potential of trifluoromethylated pyridine derivatives .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-2-(trifluoromethyl)pyridine | Pyridine with amine | Moderate anticancer activity |
| 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine | Piperazine derivative | Antiviral properties |
| 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine | Pyrazole derivative | Strong enzyme inhibition |
This table illustrates that while other compounds share certain structural features with this compound, the combination of the trifluoromethyl group with both the pyridine and azetidine rings may confer unique biological properties that warrant further investigation.
Eigenschaften
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3.2ClH/c10-9(11,12)6-1-2-8(14-3-6)15-4-7(13)5-15;;/h1-3,7H,4-5,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXLFYXJJPEIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















